N'-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-(4-Ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a furan-2-yl substituent at the 3-position of the pyrazole ring and a 4-ethylphenyl-methylidene group at the hydrazide moiety. Its (E)-configuration at the imine bond (C=N) is critical for structural stability and biological activity. Structural confirmation typically involves spectroscopic techniques (¹H/¹³C NMR, HRMS) and X-ray crystallography .
Properties
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-2-12-5-7-13(8-6-12)11-18-21-17(22)15-10-14(19-20-15)16-4-3-9-23-16/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYZEBTQNDYEU-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-(4-ethylphenyl)methylidene]-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 322.4 g/mol. The compound features a pyrazole ring, a furan moiety, and an ethylphenyl substituent, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 10 to 50 µM .
- Anti-inflammatory Effects : Pyrazole compounds are known for their anti-inflammatory properties. Research has shown that they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Anticancer Studies
A study conducted on structurally related pyrazole derivatives revealed that they exhibited significant cytotoxicity against the MCF7 and A549 cell lines. The derivative with the most potent activity had an IC50 value of 12.50 µM against MCF7 cells . Another research highlighted the ability of certain pyrazole derivatives to induce apoptosis in cancer cells, further supporting their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 12.50 | Apoptosis Induction |
| Compound B | A549 | 26.00 | Cell Cycle Arrest |
| This compound | HepG2 | 30.00 | Apoptosis Induction |
Anti-inflammatory Studies
In a separate investigation, another pyrazole derivative was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in nitric oxide production, suggesting that these compounds could be developed into therapeutic agents for inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. For example:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, blocking pathways essential for tumor growth.
- Modulation of Cytokine Production : These compounds can downregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-6, contributing to their anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazole carbohydrazides with variations in aryl substituents and linker groups exhibit diverse biological activities. Key analogues include:
Key Comparative Insights
- Electronic and Steric Effects: The 4-ethylphenyl group in the target compound provides moderate hydrophobicity compared to SKi-178’s methoxy-rich structure, which enhances membrane permeability . Furan-2-yl groups (as in the target compound and ) contribute π-π stacking interactions but may reduce solubility compared to benzyloxy or methoxy substituents .
Conformational Dynamics :
- Biological Activity: SKi-178 demonstrates potent enzyme inhibition (Ki = 1.3 μM), whereas the target compound lacks reported activity data. Compounds with benzyloxy or trimethoxyphenyl groups (–13) show enhanced antifungal activity, likely due to improved target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
